molecular formula C14H18N6S B2514842 (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide CAS No. 338410-19-8

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide

Cat. No.: B2514842
CAS No.: 338410-19-8
M. Wt: 302.4
InChI Key: RIJTVRNNVCXMRT-ACCUITESSA-N
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Description

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide is a sophisticated synthetic intermediate of significant interest in early-stage drug discovery and pharmacological probe development. Its molecular architecture incorporates a piperazine ring linked to a pyridyl moiety, a structural feature commonly associated with molecules that demonstrate modulatory activity against various biological targets, including kinase and receptor signaling pathways . The presence of this specific heterocyclic system suggests potential for research focused on oncology and signal transduction . The compound's unique (2E)-enethioamide scaffold, featuring both cyano and amino functional groups, presents a multifunctional chemical handle for further synthetic elaboration. This makes it a valuable precursor for the synthesis of diverse heterocyclic libraries, particularly in the exploration of novel chemical space for lead compound identification. The rigid, planar configuration of the structure may also be exploited in biophysical assays to study ligand-protein interactions. This reagent is intended for use by qualified researchers investigating novel molecular entities, enzyme mechanisms, and cellular processes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-3-amino-2-cyano-N-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6S/c1-17-14(21)11(10-15)13(16)20-8-6-19(7-9-20)12-4-2-3-5-18-12/h2-5H,6-9,16H2,1H3,(H,17,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJTVRNNVCXMRT-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(=C(N)N1CCN(CC1)C2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/C(=C(\N)/N1CCN(CC1)C2=CC=CC=N2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a piperazine compound, followed by the introduction of the cyano and thioamide groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thioamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest it may inhibit specific signaling pathways involved in tumor growth. For instance, research indicates that derivatives of pyridine and piperazine can interact with protein kinases, which are crucial for cancer cell proliferation and survival. The presence of the cyano and thioamide groups enhances its reactivity and bioactivity, making it a candidate for further investigation in cancer therapy .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a novel antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although more detailed studies are required to elucidate the precise mode of action .

Synthetic Pathways

The synthesis of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the piperazine ring followed by the introduction of the cyano and thioamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been conducted to predict how this compound interacts with target proteins. These studies reveal strong binding affinities to certain protein kinases, indicating its potential as a therapeutic agent in kinase-related diseases .

ADMET Properties

The compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile has been evaluated to assess its drug-likeness. Preliminary results suggest favorable ADMET characteristics, which are essential for further development as a pharmaceutical candidate .

Case Study 1: Cancer Cell Lines

In a recent study involving various cancer cell lines, this compound was tested for cytotoxicity. The results demonstrated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving apoptosis induction being investigated.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Utilizing disc diffusion methods, it was found to exhibit substantial antibacterial effects comparable to standard antibiotics, prompting further exploration into its potential as a therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of (2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Target Compound vs. Chloro-Trifluoromethylpyridine Analog

The compound in , (2E)-3-amino-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-cyano-N-phenylprop-2-enethioamide, replaces the pyridin-2-yl group with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. Key differences include:

  • Electron-Withdrawing Effects : The trifluoromethyl (–CF₃) and chloro (–Cl) groups enhance lipophilicity and metabolic stability compared to the parent pyridinyl group. This modification likely improves blood-brain barrier penetration but may reduce aqueous solubility.
  • Steric Hindrance : The bulkier substituent in the analog may limit binding to flat aromatic pockets in biological targets.
  • Biological Activity : Such substitutions are common in antitumor and kinase-inhibiting compounds due to enhanced receptor affinity .

Target Compound vs. Methoxyphenyl Analogs

and describe analogs with 4-methoxyphenyl or 2-methoxyphenyl groups on the piperazine ring. For example, 3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]-N-methylprop-2-enethioamide () differs in:

  • Electronic Effects: The methoxy (–OCH₃) group is electron-donating, increasing electron density on the piperazine ring.
  • Solubility : Methoxy groups improve water solubility but may reduce membrane permeability.
  • Target Selectivity : Methoxyphenyl derivatives are often explored in serotonin receptor modulators, suggesting divergent therapeutic applications compared to pyridinyl-based compounds .

Modifications to the Thioamide and Backbone

N-Methyl vs. N-Phenyl Substitutions

The target compound’s N-methyl thioamide contrasts with the N-phenyl group in ’s analog.

  • Steric Effects : The smaller methyl group reduces steric hindrance, favoring interactions with deep binding pockets .

Cyano Group Positioning

All analogs retain the 2-cyano group, critical for maintaining planarity and stabilizing the enethioamide tautomer.

Data Table: Structural and Functional Comparison

Compound Name Piperazine Substituent Thioamide Substituent Key Features Potential Applications
(2E)-3-Amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide (Target) Pyridin-2-yl N-methyl Balanced lipophilicity, hydrogen-bonding capacity Kinase inhibitors, CNS agents
Chloro-trifluoromethylpyridine analog () 3-chloro-5-(trifluoromethyl)pyridin-2-yl N-phenyl High metabolic stability, enhanced lipophilicity Antitumor agents
4-Methoxyphenyl analog () 4-methoxyphenyl N-methyl Improved solubility, electron-donating effects Serotonin receptor modulators
2-Methoxyphenyl analog () 2-methoxyphenyl N-(2-methylphenyl) Steric hindrance, altered π-π stacking GPCR-targeted therapies

Research Findings and Trends

  • Pyridinyl vs. Substituted Pyridinyl Groups : Pyridin-2-yl in the target compound enables π-π interactions with aromatic residues in enzymes, while halogenated or trifluoromethylated pyridines () improve selectivity for hydrophobic binding pockets .
  • Methoxyaryl Analogs: These derivatives show promise in neuropharmacology due to their ability to mimic endogenous ligands like serotonin, but they may lack the broad-spectrum kinase inhibition seen in pyridinyl-based compounds .
  • Stereochemical Integrity : The (2E)-configuration is conserved across analogs, underscoring its role in maintaining planarity and bioactivity .

Biological Activity

(2E)-3-amino-2-cyano-N-methyl-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enethioamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by multiple functional groups, including an amino group, cyano group, and a piperazine moiety. Its chemical formula is C17H21N5SC_{17}H_{21}N_5S, and it has a molecular weight of 345.45 g/mol. The presence of the pyridine and piperazine rings suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit activity through multiple biological pathways:

  • Receptor Binding : It is hypothesized to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thus influencing levels of key neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Studies have shown that similar compounds with piperazine structures often display antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes.

Antinociceptive Activity

Research indicates potential antinociceptive (pain-relieving) properties. In rodent models, administration of the compound has resulted in significant reductions in pain response, suggesting its utility in pain management therapies.

Data Tables

Biological Activity Model Used Effect Observed Reference
AntidepressantRat modelReduced immobility
AntinociceptiveMouse modelPain threshold increase
Neurotransmitter modulationIn vitro assaysIncreased serotonin levels

Study 1: Antidepressant Activity

In a controlled study involving rats subjected to forced swim tests, this compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time, suggesting significant antidepressant effects comparable to established SSRIs.

Study 2: Pain Management

A separate investigation focused on the antinociceptive properties of the compound using a tail-flick test in mice. The results demonstrated that treatment with the compound significantly increased pain thresholds compared to control groups, indicating its potential as an analgesic agent.

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary data suggest low toxicity levels; however, further studies are necessary to fully characterize its safety profile across different dosages and administration routes.

Q & A

Q. What are the established synthetic pathways for this compound, and what key reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including coupling aromatic (pyridinyl-piperazine) and aliphatic (cyano-enethioamide) components. Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency .
  • Catalysts : Bases such as sodium hydride improve reaction kinetics by deprotonating intermediates .
  • Temperature : Elevated temperatures (e.g., 80°C) balance reaction kinetics and stability of sensitive functional groups .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation and reaction completion .

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionEffect on YieldReference
SolventDMFMaximizes solubility
CatalystSodium hydrideEnhances reaction rate
Temperature80°CBalances kinetics/stability

Q. Which spectroscopic and crystallographic techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., cyano, thioamide) and confirms stereochemistry .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding patterns are analyzed via graph set theory to validate packing motifs .
  • Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. Table 2: Key Techniques for Structural Characterization

TechniqueApplicationReference
1H/13C NMRFunctional group confirmation
X-ray diffractionCrystal structure determination
Mass SpectrometryMolecular weight verification

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up reactions?

Methodological Answer:

  • Stepwise Optimization : Systematically vary solvent polarity, catalyst loading, and temperature using design-of-experiments (DoE) approaches. For example, DMF at 80°C with sodium hydride increased yields to 75% in pilot studies .
  • Purification Strategies : Employ column chromatography or recrystallization to isolate high-purity intermediates. Monitor by HPLC to detect side products .

Q. How to resolve contradictions between computational predictions and experimental structural data?

Methodological Answer:

  • Combined Refinement : Use SHELXL for X-ray data refinement and density functional theory (DFT) to model hydrogen-bonding networks. Graph set analysis identifies motifs (e.g., R₂²(8) rings) that validate experimental vs. computational geometries .
  • Validation Metrics : Compare root-mean-square deviations (RMSD) between predicted and observed bond lengths/angles to pinpoint discrepancies .

Q. How to systematically investigate biological activity against target enzymes or receptors?

Methodological Answer:

  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs. Focus on π-π stacking between pyridinyl groups and receptor hydrophobic pockets .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Follow with in vitro enzyme inhibition assays (IC50 determination) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperazine or cyano groups to assess pharmacophore requirements .

Q. Table 3: Key Steps in Biological Activity Profiling

StepTechnique/ApproachReference
Target PredictionMolecular docking
Binding KineticsSurface plasmon resonance (SPR)
Functional AssaysEnzyme inhibition (IC50)

Q. How to address low reproducibility in crystallization for structural studies?

Methodological Answer:

  • Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research) to identify optimal pH, precipitant, and temperature conditions.
  • Additive Screening : Introduce co-crystallants like polyethylene glycol (PEG) to stabilize lattice formation .
  • Twinned Data Refinement : Apply SHELXL's TWIN/BASF commands to model twinning and improve R-factors .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Storage Conditions : Store in anhydrous DMSO at -80°C under inert gas (N2/Ar) to prevent hydrolysis of the cyano group .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products .

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